molecular formula C3H4N4O2 B15197306 5-Amino-4-nitroso-1,2-dihydro-3H-pyrazol-3-one CAS No. 75524-41-3

5-Amino-4-nitroso-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B15197306
CAS No.: 75524-41-3
M. Wt: 128.09 g/mol
InChI Key: OCVMLGUFXZCXMQ-UHFFFAOYSA-N
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Description

5-Amino-4-nitroso-1,2-dihydro-3H-pyrazol-3-one: is a heterocyclic compound with a unique structure that includes both amino and nitroso functional groups This compound is part of the pyrazolone family, which is known for its diverse chemical and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-nitroso-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of hydrazine derivatives with β-dicarbonyl compounds. One common method is the cyclization of 3-amino-2-butanone oxime with hydrazine hydrate under acidic conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the pyrazolone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitroso group in 5-Amino-4-nitroso-1,2-dihydro-3H-pyrazol-3-one can undergo oxidation to form nitro derivatives.

    Reduction: The nitroso group can also be reduced to an amino group, leading to the formation of 5-Amino-4-amino-1,2-dihydro-3H-pyrazol-3-one.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: 5-Amino-4-nitro-1,2-dihydro-3H-pyrazol-3-one.

    Reduction: 5-Amino-4-amino-1,2-dihydro-3H-pyrazol-3-one.

    Substitution: Various substituted pyrazolones depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Amino-4-nitroso-1,2-dihydro-3H-pyrazol-3-one is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The nitroso group can interact with active sites of enzymes, leading to inhibition of their activity. This property is explored in the design of new drugs and therapeutic agents.

Medicine: The compound’s ability to inhibit enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy. Its derivatives are investigated for their anti-inflammatory, analgesic, and antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 5-Amino-4-nitroso-1,2-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes. The nitroso group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to their inhibition. This interaction can disrupt the normal function of the enzyme, resulting in therapeutic effects such as reduced inflammation or microbial growth.

Comparison with Similar Compounds

    5-Amino-4-nitro-1,2-dihydro-3H-pyrazol-3-one: Similar structure but with a nitro group instead of a nitroso group.

    5-Amino-4-hydroxy-1,2-dihydro-3H-pyrazol-3-one: Contains a hydroxy group instead of a nitroso group.

    5-Amino-4-methyl-1,2-dihydro-3H-pyrazol-3-one: Contains a methyl group instead of a nitroso group.

Uniqueness: The presence of the nitroso group in 5-Amino-4-nitroso-1,2-dihydro-3H-pyrazol-3-one makes it unique compared to its analogs. This functional group imparts distinct reactivity and biological activity, making it valuable in various applications. The ability to undergo both oxidation and reduction reactions provides versatility in chemical synthesis and potential for diverse modifications.

Properties

CAS No.

75524-41-3

Molecular Formula

C3H4N4O2

Molecular Weight

128.09 g/mol

IUPAC Name

5-amino-4-nitroso-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C3H4N4O2/c4-2-1(7-9)3(8)6-5-2/h(H4,4,5,6,8)

InChI Key

OCVMLGUFXZCXMQ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NNC1=O)N)N=O

Origin of Product

United States

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